![molecular formula C14H9N5O5 B11762250 7-Amino-2,4-dihydroxy-5-(2-nitrophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11762250.png)
7-Amino-2,4-dihydroxy-5-(2-nitrophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-2,4-dihydroxy-5-(2-nitrophényl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile est un composé hétérocyclique appartenant à la famille des pyrimidines. Les dérivés de pyrimidine sont connus pour leur large éventail d'activités biologiques et sont utilisés dans divers domaines tels que la chimie médicinale, l'agriculture et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 7-Amino-2,4-dihydroxy-5-(2-nitrophényl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile implique généralement un processus en plusieurs étapes. Une méthode courante est la réaction de condensation entre un composé à trois carbones et une structure d'amidine, utilisant l'hydroxyde de sodium ou l'étholate comme catalyseur . Les conditions de réaction comprennent souvent des températures élevées et des solvants spécifiques pour faciliter la formation du cycle pyrimidinique.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, est cruciale pour la synthèse à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
Le 7-Amino-2,4-dihydroxy-5-(2-nitrophényl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium aluminium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou neutre.
Réduction : Borohydrure de sodium dans l'éthanol ou hydrure de lithium aluminium dans l'éther.
Substitution : Halogènes (par exemple, chlore, brome) en présence d'un catalyseur.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés nitro, tandis que la réduction peut produire des dérivés amino.
Applications de la recherche scientifique
Le 7-Amino-2,4-dihydroxy-5-(2-nitrophényl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile a plusieurs applications de recherche scientifique :
Chimie médicinale : Ce composé est étudié pour son potentiel en tant qu'agent anticancéreux, antimicrobien et anti-inflammatoire.
Biologie : Il est utilisé dans l'étude de l'inhibition enzymatique et des interactions protéiques.
Science des matériaux : Les caractéristiques structurelles uniques du composé en font un candidat pour le développement de nouveaux matériaux aux propriétés spécifiques.
Agriculture : Les dérivés de pyrimidine sont connus pour leurs activités herbicides et régulatrices de la croissance des plantes.
Mécanisme d'action
Le mécanisme d'action du 7-Amino-2,4-dihydroxy-5-(2-nitrophényl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs et des protéines impliquées dans diverses voies biologiques. Les effets du composé sont médiés par l'inhibition ou l'activation de ces cibles, ce qui conduit à des changements dans les processus et les fonctions cellulaires .
Applications De Recherche Scientifique
7-Amino-2,4-dihydroxy-5-(2-nitrophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Agriculture: Pyrimidine derivatives are known for their herbicidal and plant growth regulatory activities.
Mécanisme D'action
The mechanism of action of 7-Amino-2,4-dihydroxy-5-(2-nitrophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and proteins involved in various biological pathways. The compound’s effects are mediated through the inhibition or activation of these targets, leading to changes in cellular processes and functions .
Comparaison Avec Des Composés Similaires
Composés similaires
- 7-Amino-5-(4-chlorophényl)-2,4-dioxo-1,2,3,4-tétrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
- 7-Amino-2,4-dioxo-5-phényl-1,3,4,5-tétrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile
Unicité
Le 7-Amino-2,4-dihydroxy-5-(2-nitrophényl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile est unique en raison de son motif de substitution spécifique et de la présence à la fois de groupes amino et nitro. Cette combinaison de groupes fonctionnels confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C14H9N5O5 |
|---|---|
Poids moléculaire |
327.25 g/mol |
Nom IUPAC |
7-amino-5-(2-nitrophenyl)-2,4-dioxo-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C14H9N5O5/c15-5-7-9(6-3-1-2-4-8(6)19(22)23)10-12(20)17-14(21)18-13(10)24-11(7)16/h1-4,9H,16H2,(H2,17,18,20,21) |
Clé InChI |
LOXPSSOTSTVSDA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2C(=C(OC3=C2C(=O)NC(=O)N3)N)C#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Oxaspiro[5.5]undecan-9-yl)methanol](/img/structure/B11762167.png)
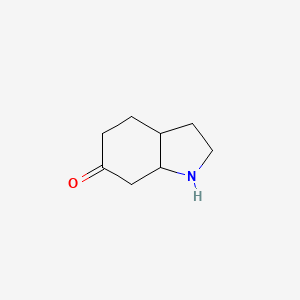

![3-[3-Methyl-5-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B11762188.png)


![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B11762208.png)
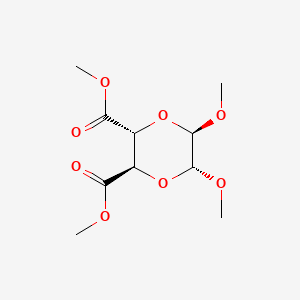
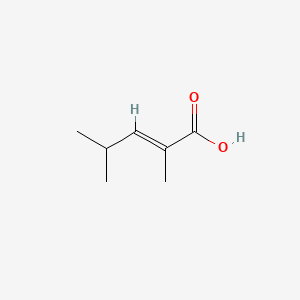

![4-[(1s,4r)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile](/img/structure/B11762239.png)
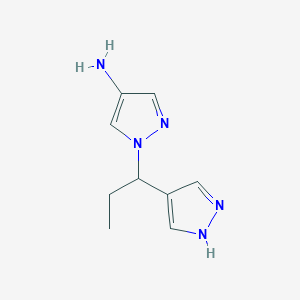
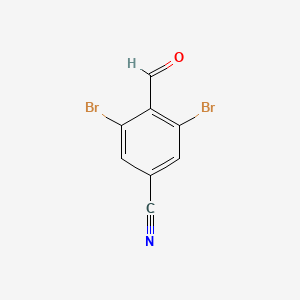
![Benzyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11762265.png)
